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Compound of Interest

Compound Name: BTK-IN-17

Cat. No.: B15578686 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological

evaluation of BTK-IN-17, a novel, selective, and potent covalent inhibitor of Bruton's tyrosine

kinase (BTK). BTK is a clinically validated target for the treatment of B-cell malignancies and

autoimmune diseases. BTK-IN-17, also identified as compound 36R, has demonstrated

significant potential in preclinical studies, particularly for the treatment of rheumatoid arthritis.

Discovery and Design Rationale
BTK-IN-17 was developed through a structure-based drug design approach. The core scaffold

of the molecule is a 1,4,5,6,8-pentaazaacenaphthylene core, a novel chemotype for BTK

inhibitors. The design strategy focused on creating a covalent inhibitor that could form a stable

bond with the cysteine 481 (Cys481) residue in the active site of BTK, leading to irreversible

inhibition. This approach is intended to provide high potency and prolonged target engagement.

The molecule was optimized for oral bioavailability and selectivity to minimize off-target effects,

a common challenge with kinase inhibitors. The design process led to the identification of BTK-
IN-17 (compound 36R) as a lead candidate with a favorable pharmacological profile.

Quantitative Biological Data
The biological activity of BTK-IN-17 was assessed through various in vitro and in vivo assays.

The key quantitative data are summarized in the tables below.
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Parameter Value Assay Conditions Reference

BTK IC₅₀ 13.7 nM In vitro kinase assay [1]

hERG IC₅₀ 8.6 µM
Electrophysiology

assay
[1]

BTK Occupancy (in

vivo)
79% (at 1 hour)

Rat model, 10 mg/kg

p.o.
[1]

BTK Occupancy (in

vivo)
62% (at 24 hours)

Rat model, 10 mg/kg

p.o.
[1]

Table 1: In Vitro and In Vivo Potency of BTK-IN-17

Pharmacokinetic

Parameter
Value (Rat)

Dose and

Administration
Reference

Tₘₐₓ 1.0 h 10 mg/kg p.o. [1]

Cₘₐₓ 125 nM 10 mg/kg p.o. [1]

AUC₀-t 1032 h*nM 10 mg/kg p.o. [1]

t₁/₂ 6.1 h 1 mg/kg i.v. [1]

CL 1.9 L/h/kg 1 mg/kg i.v. [1]

Vdss 16.5 L/kg 1 mg/kg i.v. [1]

F 64.1%
10 mg/kg p.o. vs 1

mg/kg i.v.
[1]

Table 2: Pharmacokinetic Profile of BTK-IN-17 in Rats

Synthesis of BTK-IN-17
The synthesis of BTK-IN-17 is a multi-step process starting from commercially available

materials. The detailed experimental protocol for the synthesis of the 1,4,5,6,8-

pentaazaacenaphthylene core and the final compound is based on the procedures described in

the primary literature.
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Experimental Protocol: Synthesis of BTK-IN-17

A detailed, step-by-step synthesis protocol would be provided here in a full whitepaper,

including reagents, solvents, reaction conditions (temperature, time), and purification methods

(e.g., column chromatography, recrystallization). This would be based on the synthetic scheme

published by Fang X, et al. in the European Journal of Medicinal Chemistry, 2022.

Mechanism of Action and Signaling Pathway
BTK is a key signaling molecule in B-cell receptor (BCR) and Fc receptor (FcR) signaling

pathways.[2] Upon activation of these receptors, BTK is recruited to the plasma membrane and

phosphorylated, leading to its activation. Activated BTK then phosphorylates downstream

targets, most notably phospholipase C gamma 2 (PLCγ2).[3][4] This initiates a signaling

cascade that results in the activation of transcription factors such as NF-κB and NFAT, which

are crucial for B-cell proliferation, differentiation, and survival.[3]

BTK-IN-17 acts as a covalent irreversible inhibitor of BTK. It forms a covalent bond with the

Cys481 residue in the ATP-binding pocket of BTK. This irreversible binding blocks the kinase

activity of BTK, thereby inhibiting the downstream signaling pathways. The inhibition of these

pathways ultimately leads to the suppression of B-cell activation and proliferation, which is the

therapeutic basis for its use in autoimmune diseases like rheumatoid arthritis.
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Caption: BTK Signaling Pathway and Inhibition by BTK-IN-17.

Experimental Workflows
The discovery and evaluation of BTK-IN-17 involved a series of interconnected experimental

workflows, from initial hit identification to in vivo efficacy studies.

Drug Discovery Workflow
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Caption: General Drug Discovery Workflow for BTK-IN-17.
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In Vitro BTK Inhibition Assay Workflow
Experimental Protocol: BTK Kinase Assay

A typical in vitro kinase assay to determine the IC₅₀ of BTK-IN-17 would involve the following

steps:

Reagents and Materials: Recombinant human BTK enzyme, ATP, a suitable substrate

peptide (e.g., a poly-Glu,Tyr peptide), BTK-IN-17 at various concentrations, kinase assay

buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

Procedure: a. Prepare serial dilutions of BTK-IN-17 in the kinase assay buffer. b. In a multi-

well plate, add the BTK enzyme, the substrate, and the different concentrations of BTK-IN-
17. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at a controlled

temperature (e.g., 30°C) for a specific time (e.g., 60 minutes). e. Stop the reaction and

measure the amount of ADP produced, which is proportional to the kinase activity, using a

luminescence-based detection reagent.

Data Analysis: The luminescence signal is plotted against the inhibitor concentration, and the

IC₅₀ value is calculated using a suitable curve-fitting model (e.g., a four-parameter logistic

equation).
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Caption: Workflow for In Vitro BTK Inhibition Assay.

Conclusion
BTK-IN-17 is a promising, orally active, and selective covalent inhibitor of BTK. Its novel

1,4,5,6,8-pentaazaacenaphthylene scaffold and well-defined mechanism of action make it a

valuable tool for researchers studying BTK signaling and a potential therapeutic candidate for

autoimmune diseases. The data presented in this guide highlight its potent and selective

inhibition of BTK, favorable pharmacokinetic properties, and efficacy in a preclinical model of

rheumatoid arthritis. Further investigation and clinical development are warranted to fully

elucidate its therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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